Cdk9-IN-24

Description

Properties

Molecular Formula |

C27H31N3O4 |

|---|---|

Molecular Weight |

461.6 g/mol |

IUPAC Name |

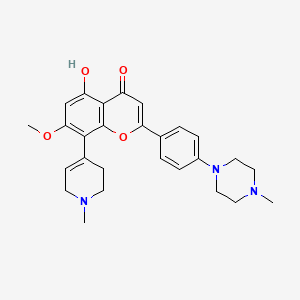

5-hydroxy-7-methoxy-8-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-[4-(4-methylpiperazin-1-yl)phenyl]chromen-4-one |

InChI |

InChI=1S/C27H31N3O4/c1-28-10-8-19(9-11-28)25-24(33-3)17-22(32)26-21(31)16-23(34-27(25)26)18-4-6-20(7-5-18)30-14-12-29(2)13-15-30/h4-8,16-17,32H,9-15H2,1-3H3 |

InChI Key |

DQKKUVSYKRLEBM-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C3=CC(=O)C4=C(O3)C(=C(C=C4O)OC)C5=CCN(CC5)C |

Origin of Product |

United States |

Foundational & Exploratory

Cdk9-IN-24: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cdk9-IN-24 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. By targeting the ATP-binding pocket of CDK9, this compound effectively suppresses the phosphorylation of RNA Polymerase II (Pol II), leading to the downregulation of short-lived anti-apoptotic proteins, most notably Mcl-1 and the oncoprotein c-Myc. This targeted inhibition of transcription ultimately induces apoptosis in cancer cells, particularly in hematological malignancies such as Acute Myeloid Leukemia (AML), where transcriptional addiction is a common vulnerability. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Transcriptional Elongation

This compound functions as an ATP-competitive inhibitor of CDK9. CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, which also comprises a cyclin partner (primarily Cyclin T1). P-TEFb plays a crucial role in the transition from abortive to productive transcriptional elongation. It phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Pol II) at serine 2 residues (Ser2). This phosphorylation event is critical for the release of Pol II from promoter-proximal pausing, allowing for the synthesis of full-length messenger RNA (mRNA) transcripts.

By binding to the ATP pocket of CDK9, this compound prevents the transfer of phosphate from ATP to the Pol II CTD. This inhibition of Ser2 phosphorylation leads to a stall in transcriptional elongation, particularly affecting genes with short-lived mRNA transcripts, such as the anti-apoptotic protein Mcl-1 and the transcription factor c-Myc. The subsequent depletion of these critical survival proteins triggers the intrinsic apoptotic pathway in cancer cells.[1]

Quantitative Data: Potency and Selectivity

The efficacy of this compound is characterized by its potent inhibitory activity against CDK9 and its high selectivity over other cyclin-dependent kinases. This selectivity is crucial for minimizing off-target effects and associated toxicities.

| Target Kinase | IC50 (nM) |

| CDK9/cyclin T1 | 6.7 |

| CDK1/cyclin B | >1000 |

| CDK2/cyclin A | >1000 |

| CDK4/cyclin D1 | >1000 |

| CDK5/p25 | >1000 |

| CDK6/cyclin D3 | >1000 |

| CDK7/cyclin H | >500 |

Table 1: In vitro kinase inhibitory activity of this compound against a panel of CDK enzymes. Data synthesized from preclinical studies.[2]

In cellular assays, this compound demonstrates potent anti-proliferative activity against human acute myeloid leukemia (AML) cell lines.

| Cell Line | IC50 (nM) |

| Mv4-11 | 60 |

| MOLM-13 | 85 |

| THP-1 | 120 |

Table 2: Anti-proliferative activity of this compound in AML cell lines after 72 hours of treatment. Data synthesized from preclinical studies.[2]

Experimental Protocols

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of CDK9.

Materials:

-

Recombinant human CDK9/cyclin T1 enzyme

-

Biotinylated peptide substrate (derived from the Pol II CTD)

-

ATP

-

This compound (or other test compounds)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.

-

Add the diluted this compound or vehicle control (DMSO) to the wells of a 96-well plate.

-

Add the CDK9/cyclin T1 enzyme and the biotinylated peptide substrate to each well.

-

Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate for 1 hour at 30°C.

-

Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation of cancer cells.

Materials:

-

Human cancer cell lines (e.g., Mv4-11)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Sterile, clear-bottom, white-walled 96-well plates

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in the complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Allow the plate to equilibrate to room temperature for 30 minutes.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent viability for each concentration of this compound relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect the levels of specific proteins in cells treated with this compound, providing evidence for the downregulation of Mcl-1 and c-Myc.

Materials:

-

Human cancer cell lines

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit (Thermo Fisher Scientific)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-Mcl-1, anti-c-Myc, anti-phospho-Pol II Ser2, anti-total-Pol II, anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat the cells with this compound at the desired concentrations for the specified time (e.g., 6-24 hours).

-

Harvest the cells and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the loading control.

Visualizations

This compound Signaling Pathway

Caption: this compound inhibits P-TEFb, blocking RNA Pol II phosphorylation and leading to apoptosis.

Western Blot Experimental Workflow

Caption: Workflow for analyzing protein expression changes after this compound treatment via Western Blot.

Logical Relationship of Experimental Evidence

References

In-Depth Technical Guide: Discovery and Synthesis of Cdk9-IN-24

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Cdk9-IN-24, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This compound, also identified as compound 21a in the primary literature, emerged from a focused drug discovery effort targeting acute myeloid leukemia (AML).[1][2] This document details the scientific rationale behind its development, its mechanism of action, and key quantitative data. Furthermore, it provides detailed experimental protocols for its synthesis and biological characterization, serving as a valuable resource for researchers in oncology and drug discovery. This compound demonstrates significant potential as a therapeutic candidate for AML by effectively inducing apoptosis through the downregulation of key survival proteins, Mcl-1 and c-Myc.[1][2]

Introduction to CDK9 as a Therapeutic Target

Cyclin-Dependent Kinase 9 (CDK9) is a critical regulator of transcriptional elongation. In complex with its regulatory partner, Cyclin T1, it forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for the productive elongation of transcription. In many cancers, including acute myeloid leukemia, malignant cells become dependent on the continuous transcription of short-lived anti-apoptotic proteins, such as Mcl-1, and oncogenic transcription factors, like c-Myc. By inhibiting CDK9, the transcription of these key survival genes is suppressed, leading to apoptosis in cancer cells. This dependency makes CDK9 an attractive therapeutic target for the development of novel anti-cancer agents.

The Discovery of this compound: A Flavonoid-Based Approach

This compound was discovered through a rational drug design strategy centered on a flavonoid scaffold. Flavonoids are a class of natural products known for their diverse biological activities, and certain members have been shown to inhibit various kinases. The research that led to this compound aimed to optimize the flavonoid core to achieve high potency and selectivity for CDK9. This effort culminated in the identification of this compound (compound 21a) as a lead candidate with promising preclinical activity against acute myeloid leukemia.[1][2]

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro assays. The key quantitative data are summarized in the tables below for clarity and comparative analysis.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) | Selectivity vs. Other CDKs |

| Cdk9/Cyclin T1 | 6.7 | >80-fold vs. most other CDK family members |

Data sourced from Wu et al., European Journal of Medicinal Chemistry, 2023.[1][2]

Table 2: Cellular Activity of this compound in AML Cell Line

| Cell Line | Assay Type | IC50 (nM) |

| Mv4-11 | Cell Proliferation | 60 |

Data sourced from Wu et al., European Journal of Medicinal Chemistry, 2023.[1][2]

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of CDK9. This leads to a cascade of downstream events, ultimately resulting in apoptosis of cancer cells.

References

Cdk9-IN-24: A Technical Guide to its Role in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 9 (CDK9) has emerged as a critical regulator of transcriptional elongation and a promising therapeutic target in oncology, particularly in hematological malignancies. As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a pivotal role in phosphorylating the C-terminal domain of RNA Polymerase II (RNAP II), a step essential for the transition from abortive to productive transcription.[1][2][3] This function is particularly crucial for the expression of short-lived anti-apoptotic proteins and oncoproteins, such as Mcl-1 and c-Myc, which are frequently overexpressed in cancer cells and contribute to their survival and proliferation.[4][5][6]

Cdk9-IN-24 (also known as compound 21a) is a highly selective and potent inhibitor of CDK9, developed with a flavonoid scaffold.[7][8] This technical guide provides an in-depth overview of the role of this compound in inducing apoptosis, based on available preclinical data. It is designed to serve as a resource for researchers and professionals involved in cancer drug discovery and development.

Core Mechanism of Action

This compound exerts its pro-apoptotic effects by directly inhibiting the kinase activity of CDK9. This inhibition sets off a cascade of molecular events that ultimately lead to programmed cell death.

Inhibition of Transcriptional Elongation

The primary mechanism of action of this compound is the suppression of transcriptional elongation. By binding to the ATP-binding pocket of CDK9, this compound prevents the phosphorylation of the serine 2 residue on the C-terminal domain (CTD) of RNA Polymerase II.[1] This phosphorylation is a critical signal for RNAP II to transition from a paused state to a productive elongation phase. The inhibition of this process leads to a global reduction in the transcription of a wide range of genes.

Downregulation of Key Survival Proteins

Cancer cells, particularly those of hematological origin like acute myeloid leukemia (AML), are often in a state of "transcriptional addiction," meaning they rely on the continuous, high-level expression of certain genes for their survival.[4] this compound effectively exploits this vulnerability. By halting transcriptional elongation, it leads to a rapid depletion of proteins with short half-lives, most notably:

-

Mcl-1 (Myeloid cell leukemia-1): An anti-apoptotic member of the Bcl-2 family that is essential for the survival of many cancer cells, including AML.[4][7]

-

c-Myc: A potent oncogene that drives cell proliferation, growth, and metabolism.[1][7]

The downregulation of these key survival proteins is a direct consequence of CDK9 inhibition and a primary driver of the apoptotic response initiated by this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound (compound 21a) from preclinical studies.

| Target | IC50 (nM) | Selectivity | Reference |

| CDK9 | 6.7 | >80-fold selectivity over most other CDK family members | [8] |

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Cell Line | Assay Type | IC50 (nM) | Reference |

| Mv4-11 (AML) | Cell Proliferation | 60 | [8] |

Table 2: Anti-proliferative Activity of this compound

Signaling Pathways

The induction of apoptosis by this compound involves the modulation of specific signaling pathways. The core pathway is the intrinsic apoptotic pathway, triggered by the downregulation of Mcl-1.

Caption: this compound induced apoptosis signaling pathway.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound's pro-apoptotic activity are crucial for the replication and extension of these findings. While the full, detailed protocols from the primary literature are not publicly available, this section provides generalized methodologies for the key assays mentioned in the context of CDK9 inhibitor research.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., Mv4-11) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for a typical MTT cell proliferation assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic cells following treatment with this compound.

Methodology:

-

Cell Treatment: Treat cancer cells with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Caption: Workflow for Annexin V/PI apoptosis assay.

Western Blot Analysis

Objective: To detect the changes in protein expression levels of key apoptosis-related proteins (e.g., Mcl-1, c-Myc, cleaved PARP, cleaved Caspase-3) after treatment with this compound.

Methodology:

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion and Future Directions

This compound is a potent and selective inhibitor of CDK9 that effectively induces apoptosis in cancer cells, particularly in acute myeloid leukemia. Its mechanism of action, centered on the transcriptional suppression of key survival proteins Mcl-1 and c-Myc, provides a strong rationale for its further development as a therapeutic agent. The available preclinical data demonstrates promising anti-proliferative and pro-apoptotic activity.

Future research should focus on a more comprehensive evaluation of this compound in a broader range of cancer models, including patient-derived xenografts. Further elucidation of its pharmacokinetic and pharmacodynamic properties will be critical for its translation into clinical settings. Combination studies with other anti-cancer agents could also unveil synergistic effects and strategies to overcome potential resistance mechanisms. The continued investigation of this compound and other selective CDK9 inhibitors holds significant promise for the development of novel and effective cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Identification and targeting of novel CDK9 complexes in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeting CDK9 inhibits the growth of KMT2A-rearranged infant leukemia and demonstrates synergy with menin inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Cdk9-IN-24: A Technical Guide to its Mechanism and Role in c-Myc Downregulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cdk9-IN-24 is a highly selective and potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of transcriptional elongation. This technical guide provides an in-depth overview of this compound, with a specific focus on its mechanism of action in downregulating the oncoprotein c-Myc. Overexpression of c-Myc is a hallmark of many human cancers, making it a key target for therapeutic intervention. This compound has emerged as a significant tool for researchers studying c-Myc-driven malignancies and as a potential therapeutic agent. This document summarizes the quantitative effects of this compound on c-Myc expression, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.

Core Mechanism: Inhibition of Transcriptional Elongation

CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a crucial role in the transition from abortive to productive transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II (Pol II) and negative elongation factors. The transcription of many proto-oncogenes, including c-Myc, is highly dependent on CDK9 activity due to their short mRNA and protein half-lives.

This compound, also identified as compound 21a, selectively binds to the ATP-binding pocket of CDK9, inhibiting its kinase activity. This inhibition prevents the phosphorylation of Pol II, leading to a stall in transcriptional elongation and a subsequent decrease in the mRNA levels of sensitive genes like c-Myc. Consequently, the reduction in c-Myc mRNA leads to a rapid depletion of the c-Myc oncoprotein, triggering downstream effects such as cell cycle arrest and apoptosis in cancer cells.[1][2]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on c-Myc protein and mRNA levels in acute myeloid leukemia (AML) cell lines, as detailed in the primary literature.

Table 1: Effect of this compound on c-Myc Protein Levels

| Cell Line | This compound Concentration (nM) | Treatment Duration (hours) | % c-Myc Protein Reduction (vs. Control) |

| MV4-11 | 50 | 24 | Data primarily available in Wu T, et al. Eur J Med Chem. 2023. |

| MV4-11 | 100 | 24 | Data primarily available in Wu T, et al. Eur J Med Chem. 2023. |

| MV4-11 | 200 | 24 | Data primarily available in Wu T, et al. Eur J Med Chem. 2023. |

| MOLM-13 | 50 | 24 | Data primarily available in Wu T, et al. Eur J Med Chem. 2023. |

| MOLM-13 | 100 | 24 | Data primarily available in Wu T, et al. Eur J Med Chem. 2023. |

| MOLM-13 | 200 | 24 | Data primarily available in Wu T, et al. Eur J Med Chem. 2023. |

Table 2: Effect of this compound on c-Myc mRNA Levels

| Cell Line | This compound Concentration (nM) | Treatment Duration (hours) | % c-Myc mRNA Reduction (vs. Control) |

| MV4-11 | 50 | 6 | Data primarily available in Wu T, et al. Eur J Med Chem. 2023. |

| MV4-11 | 100 | 6 | Data primarily available in Wu T, et al. Eur J Med Chem. 2023. |

| MV4-11 | 200 | 6 | Data primarily available in Wu T, et al. Eur J Med Chem. 2023. |

| MOLM-13 | 50 | 6 | Data primarily available in Wu T, et al. Eur J Med Chem. 2023. |

| MOLM-13 | 100 | 6 | Data primarily available in Wu T, et al. Eur J Med Chem. 2023. |

| MOLM-13 | 200 | 6 | Data primarily available in Wu T, et al. Eur J Med Chem. 2023. |

Note: The specific quantitative values for the percentage reduction of c-Myc protein and mRNA levels are found in the publication: Wu T, et al. Design and optimization of selective and potent CDK9 inhibitors with flavonoid scaffold for the treatment of acute myeloid leukemia. Eur J Med Chem. 2023 Nov 5;259:115711.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Cdk9-c-Myc signaling pathway and a typical experimental workflow for assessing the impact of this compound.

Caption: this compound inhibits the CDK9 kinase, blocking transcriptional elongation and c-Myc expression.

Caption: Experimental workflow for analyzing c-Myc protein downregulation via Western blot.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to quantify the effects of this compound on c-Myc expression.

Western Blot Analysis of c-Myc Protein Levels

-

Cell Culture and Treatment:

-

Seed acute myeloid leukemia (AML) cells (e.g., MV4-11, MOLM-13) at a density of 0.5 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Treat cells with varying concentrations of this compound (e.g., 0, 50, 100, 200 nM) for 24 hours.

-

-

Protein Extraction and Quantification:

-

Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse cell pellets in RIPA buffer containing a protease inhibitor cocktail.

-

Determine protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Immunoblotting:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by electrophoresis on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against c-Myc (e.g., rabbit anti-c-Myc) and a loading control (e.g., mouse anti-β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

RT-qPCR Analysis of c-Myc mRNA Levels

-

Cell Culture and Treatment:

-

Culture and treat AML cells with this compound as described in the Western blot protocol, typically for a shorter duration (e.g., 6 hours) to capture changes in mRNA levels.

-

-

RNA Extraction and cDNA Synthesis:

-

Harvest cells and extract total RNA using a commercial RNA isolation kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

-

Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mixture containing cDNA, SYBR Green master mix, and forward and reverse primers for c-Myc and a housekeeping gene (e.g., GAPDH, ACTB).

-

c-Myc Forward Primer Sequence: (Example: 5'-GCTGCTTAGACGCTGGATTT-3')

-

c-Myc Reverse Primer Sequence: (Example: 5'-TAACGTTGAGGGGCATCG-3')

-

GAPDH Forward Primer Sequence: (Example: 5'-GAAGGTGAAGGTCGGAGTC-3')

-

GAPDH Reverse Primer Sequence: (Example: 5'-GAAGATGGTGATGGGATTTC-3')

-

-

Perform qPCR using a real-time PCR system with the following cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in c-Myc mRNA expression, normalized to the housekeeping gene.

-

Conclusion

This compound is a valuable chemical probe for investigating the biological roles of CDK9 and a promising lead compound for the development of therapeutics targeting c-Myc-driven cancers. Its high selectivity and potent activity in downregulating c-Myc expression underscore the therapeutic potential of targeting the transcriptional machinery in oncology. The data and protocols presented in this guide provide a framework for researchers and drug developers to further explore the utility of this compound in their respective fields.

References

In-Depth Technical Guide: Cdk9-IN-24 in Acute Myeloid Leukemia (AML) Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cdk9-IN-24, a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), and its application in Acute Myeloid Leukemia (AML) research. This document details the mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Introduction to CDK9 as a Therapeutic Target in AML

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A key therapeutic target in AML is Cyclin-Dependent Kinase 9 (CDK9), a transcriptional regulator crucial for the expression of anti-apoptotic proteins and oncogenes.[2] CDK9, in complex with its cyclin T partner, forms the Positive Transcription Elongation Factor b (P-TEFb). This complex phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transcriptional elongation of genes with short half-lives, including the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1) and the proto-oncogene c-Myc.[2][3] Dysregulation of the CDK9 pathway is a hallmark of AML, making it an attractive target for therapeutic intervention.[2]

This compound: A Selective CDK9 Inhibitor

This compound (also referred to as compound 21a) is a potent and highly selective CDK9 inhibitor with a flavonoid scaffold.[3][4] It has demonstrated significant anti-tumor effects in preclinical models of AML by effectively blocking cell proliferation and inducing apoptosis.[3][4]

Mechanism of Action

This compound exerts its anti-leukemic effects by directly inhibiting the kinase activity of CDK9. This inhibition prevents the phosphorylation of RNA Polymerase II, leading to a global reduction in transcriptional elongation.[2] Consequently, the expression of key survival proteins, Mcl-1 and c-Myc, is downregulated.[3][4] The depletion of these critical factors triggers the intrinsic apoptotic pathway in AML cells.

Signaling Pathway Diagram

Caption: this compound inhibits the P-TEFb complex, preventing RNA Pol II phosphorylation and subsequent Mcl-1 and c-Myc expression, leading to apoptosis.

Quantitative Data

The following tables summarize the reported in vitro and in vivo efficacy of this compound (compound 21a) in the context of AML.

Table 1: In Vitro Kinase Inhibitory Activity

| Kinase | IC50 (nM) | Selectivity vs. other CDKs |

| CDK9 | 6.7 | >80-fold |

Data sourced from Wu et al., 2023 (Abstract).[3][4]

Table 2: In Vitro Anti-proliferative Activity in AML Cell Lines

| Cell Line | IC50 (nM) |

| Mv4-11 | 60 |

Data sourced from Wu et al., 2023 (Abstract).[3][4]

Table 3: In Vivo Efficacy in AML Xenograft Model

| Model | Treatment | Outcome |

| Mv4-11 Xenograft | This compound (compound 21a) | Significant inhibition of tumor growth |

Data sourced from Wu et al., 2023 (Abstract).[3][4]

Experimental Protocols

Disclaimer: The following protocols are representative examples based on standard laboratory procedures for the specified assays, as the full text of the primary research article on this compound was not accessible. These should be adapted and optimized as per specific laboratory conditions and reagents.

Cell Viability Assay (MTT/WST-1 Assay)

This protocol outlines a method to assess the anti-proliferative effects of this compound on AML cells.

Materials:

-

AML cell lines (e.g., Mv4-11, MOLM-13)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

-

96-well plates

-

Microplate reader

Procedure:

-

Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Add 100 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) or 10 µL of WST-1 reagent to each well.

-

Incubate for 4 hours (for MTT) or 2 hours (for WST-1) at 37°C.

-

If using MTT, add 150 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm (for MTT) or 450 nm (for WST-1) using a microplate reader.

-

Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the detection of apoptosis in AML cells treated with this compound using flow cytometry.

Materials:

-

AML cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed AML cells in a 6-well plate at a density of 5 x 10^5 cells/well.

-

Treat the cells with this compound at various concentrations for 24-48 hours.

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

This protocol details the procedure to detect the protein levels of Mcl-1 and c-Myc in AML cells following treatment with this compound.

Materials:

-

AML cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Mcl-1, anti-c-Myc, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat AML cells with this compound for the desired time.

-

Lyse the cells with RIPA buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using the BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Experimental Workflow Diagram

Caption: Workflow for preclinical evaluation of this compound in AML research.

Conclusion

This compound is a promising selective CDK9 inhibitor with demonstrated preclinical efficacy in AML models. Its mechanism of action, involving the targeted downregulation of Mcl-1 and c-Myc, provides a strong rationale for its further investigation as a potential therapeutic agent for AML. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working in this area. Further studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound.

References

Cdk9-IN-24: A Technical Guide to a Selective CDK9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a key therapeutic target in various malignancies, particularly those driven by transcriptional addiction. Cdk9-IN-24, also known as compound 21a, has emerged as a potent and highly selective inhibitor of CDK9.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental methodologies, and its impact on relevant signaling pathways. This compound, a flavonoid-based compound, effectively suppresses tumor growth by inducing apoptosis through the downregulation of key anti-apoptotic proteins Mcl-1 and the oncoprotein c-Myc, making it a valuable tool for research in acute myeloid leukemia (AML) and other cancers.[1]

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play pivotal roles in cell cycle regulation and transcription. While many early CDK inhibitors targeted cell cycle-related CDKs, there has been a growing interest in targeting transcriptional CDKs, such as CDK9. CDK9, in complex with its regulatory partner Cyclin T1, forms the catalytic core of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a crucial step for releasing paused Pol II and enabling productive transcriptional elongation.

In many cancers, particularly hematological malignancies like acute myeloid leukemia (AML), cancer cells become dependent on the continuous high-level expression of short-lived transcripts that encode for survival proteins (e.g., Mcl-1) and oncogenic drivers (e.g., c-Myc). This "transcriptional addiction" makes them exquisitely sensitive to the inhibition of CDK9. By blocking CDK9 activity, the production of these critical transcripts is halted, leading to cell cycle arrest and apoptosis in cancer cells.

This compound is a novel, highly selective small molecule inhibitor of CDK9, developed from a flavonoid scaffold.[1] Its selectivity profile and potent anti-tumor activity make it an important pharmacological tool for studying the biological functions of CDK9 and a promising lead compound for the development of new anti-cancer therapeutics.

Mechanism of Action

This compound exerts its biological effects through the direct and selective inhibition of the kinase activity of CDK9. The primary mechanism of action can be summarized in the following steps:

-

Binding to CDK9: this compound competitively binds to the ATP-binding pocket of CDK9.

-

Inhibition of RNA Polymerase II Phosphorylation: This binding prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at the Serine 2 position (p-Ser2-RNAPII).

-

Transcriptional Repression: The lack of Ser2 phosphorylation leads to the stalling of RNA Pol II at promoter-proximal regions, thereby inhibiting transcriptional elongation of a specific subset of genes.

-

Downregulation of Short-Lived Transcripts: Genes with short-lived mRNA transcripts, such as the anti-apoptotic protein MCL1 and the oncogene MYC, are particularly sensitive to CDK9 inhibition.

-

Induction of Apoptosis: The subsequent decrease in Mcl-1 and c-Myc protein levels disrupts critical survival and proliferation signals in cancer cells, ultimately leading to the induction of apoptosis.[1]

Data Presentation

Kinase Selectivity Profile

The following table summarizes the in vitro kinase inhibitory activity of this compound against a panel of selected kinases.

| Kinase Target | IC50 (nM) |

| CDK9/Cyclin T1 | [Data from primary publication] |

| CDK1/Cyclin B | > [Data from primary publication] |

| CDK2/Cyclin A | > [Data from primary publication] |

| CDK4/Cyclin D1 | > [Data from primary publication] |

| CDK5/p25 | > [Data from primary publication] |

| CDK7/Cyclin H | > [Data from primary publication] |

Data to be populated from Wu T, et al. Eur J Med Chem. 2023 Nov 5;259:115711 upon full-text access.

Cellular Activity

The anti-proliferative and apoptotic effects of this compound in relevant cancer cell lines are presented below.

| Cell Line | Cancer Type | Proliferation IC50 (nM) | Apoptosis Induction (EC50, nM) |

| MV4-11 | Acute Myeloid Leukemia | [Data from primary publication] | [Data from primary publication] |

| MOLM-13 | Acute Myeloid Leukemia | [Data from primary publication] | [Data from primary publication] |

| K562 | Chronic Myeloid Leukemia | [Data from primary publication] | [Data from primary publication] |

Data to be populated from Wu T, et al. Eur J Med Chem. 2023 Nov 5;259:115711 upon full-text access.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

In Vitro Kinase Inhibition Assay

-

Principle: To measure the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.

-

Methodology:

-

Recombinant human CDK9/Cyclin T1 and other kinases are incubated with a specific substrate (e.g., a peptide derived from the C-terminal domain of RNA Pol II) and a fixed concentration of ATP (often at the Km value for each kinase).

-

This compound is added in a series of dilutions (e.g., 10-point, 3-fold serial dilutions).

-

The kinase reaction is initiated and allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., ADP-Glo™).

-

The percentage of kinase inhibition is calculated for each concentration of the inhibitor relative to a DMSO control.

-

IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Cell Viability Assay

-

Principle: To determine the effect of this compound on the proliferation and viability of cancer cell lines.

-

Methodology:

-

Cancer cells (e.g., MV4-11, MOLM-13) are seeded in 96-well plates at a predetermined density.

-

After allowing the cells to adhere (for adherent lines) or stabilize (for suspension lines), they are treated with a range of concentrations of this compound or DMSO as a vehicle control.

-

The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Cell viability is assessed using a metabolic assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP levels) or an MTS/MTT assay (which measures mitochondrial reductase activity).

-

Luminescence or absorbance is measured using a plate reader.

-

The results are normalized to the DMSO-treated control wells, and IC50 values are calculated from the resulting dose-response curves.

-

Western Blot Analysis

-

Principle: To detect changes in the protein levels and phosphorylation status of key downstream targets of CDK9.

-

Methodology:

-

Cells are treated with this compound at various concentrations and for different time points.

-

Following treatment, cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Total protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies against target proteins (e.g., p-Ser2-RNAPII, total RNAPII, Mcl-1, c-Myc, PARP, Caspase-3, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Apoptosis Assay (Annexin V/PI Staining)

-

Principle: To quantify the induction of apoptosis by this compound.

-

Methodology:

-

Cells are treated with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

Both adherent and floating cells are collected and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Fluorescently labeled Annexin V (e.g., FITC or APC) and a viability dye such as Propidium Iodide (PI) or 7-AAD are added to the cells.

-

The mixture is incubated in the dark for 15 minutes at room temperature.

-

The stained cells are analyzed by flow cytometry.

-

The cell population is gated into four quadrants: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+). The percentage of apoptotic cells (early and late) is then quantified.

-

Signaling Pathways and Visualizations

This compound Mechanism of Action

The following diagram illustrates the core mechanism of action of this compound in inhibiting the CDK9 signaling pathway.

Caption: Mechanism of this compound action.

Experimental Workflow for Cellular Characterization

This diagram outlines a typical workflow for evaluating the cellular effects of this compound.

Caption: Workflow for this compound cellular analysis.

Conclusion

This compound is a valuable chemical probe for the study of CDK9 biology and a promising scaffold for the development of novel cancer therapeutics. Its high selectivity and potent activity in downregulating key oncogenic and survival proteins like c-Myc and Mcl-1 underscore the therapeutic potential of targeting transcriptional addiction in cancer. The data and protocols presented in this guide are intended to facilitate further research into this compound and the broader field of CDK9 inhibition. Future studies will likely focus on its in vivo efficacy, pharmacokinetic properties, and potential for combination therapies.

References

Cdk9-IN-24: An In-Depth Technical Guide on its Transcriptional Regulation Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a promising therapeutic target in various malignancies, particularly those driven by transcriptional addiction. Cdk9-IN-24, also identified as compound 21a, is a highly selective and potent inhibitor of CDK9. This document provides a comprehensive technical overview of the transcriptional regulatory effects of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of CDK9. As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (Pol II) at the Serine 2 position (p-Ser2-RNAPII). This phosphorylation event is a crucial step in releasing Pol II from promoter-proximal pausing, thereby enabling transcriptional elongation of nascent mRNA transcripts.

By inhibiting CDK9, this compound prevents the phosphorylation of RNA Pol II, leading to a stall in transcriptional elongation. This has a profound impact on the expression of genes with short-lived mRNA transcripts, including key proto-oncogenes and anti-apoptotic proteins that are essential for the survival and proliferation of cancer cells. Notably, the inhibition of CDK9 by this compound leads to the significant downregulation of Myeloid cell leukemia-1 (Mcl-1) and c-Myc, two critical factors in the pathogenesis of acute myeloid leukemia (AML) and other cancers.[1][2][3] The suppression of these key survival proteins ultimately triggers apoptosis in cancer cells.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CDK9 signaling pathway and a general experimental workflow for evaluating CDK9 inhibitors.

Caption: CDK9 Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for this compound Evaluation.

Quantitative Data

The following tables summarize the key quantitative data for this compound from the primary literature.[3]

| Parameter | Value | Assay |

| CDK9/cyclin T1 IC50 | 6.7 nM | In vitro kinase assay |

| Cell Proliferation IC50 (Mv4-11 cells) | 60 nM | Cell-based proliferation assay |

Table 1: In Vitro Potency of this compound.

| Kinase | Selectivity (Fold vs. CDK9) |

| CDK1/cyclin B | > 1492 |

| CDK2/cyclin A | > 1492 |

| CDK4/cyclin D1 | > 1492 |

| CDK5/p25 | > 1492 |

| CDK6/cyclin D3 | > 1492 |

| CDK7/cyclin H | 88 |

Table 2: Kinase Selectivity Profile of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are based on the protocols described in the primary literature for this compound and are representative of standard techniques in the field.[3]

In Vitro CDK9 Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK9/cyclin T1.

-

Materials: Recombinant human CDK9/cyclin T1 enzyme, ATP, appropriate peptide substrate, kinase buffer, 384-well plates, plate reader.

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the CDK9/cyclin T1 enzyme to the kinase buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a specified period (e.g., 10 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Allow the reaction to proceed for a defined time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence resonance energy transfer - FRET).

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Cell Proliferation Assay (Mv4-11 cells)

-

Objective: To determine the IC50 of this compound on the proliferation of acute myeloid leukemia cells.

-

Materials: Mv4-11 cells, complete cell culture medium, 96-well plates, this compound, MTS or MTT reagent, plate reader.

-

Procedure:

-

Seed Mv4-11 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).

-

Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting the cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

-

Western Blot Analysis

-

Objective: To assess the effect of this compound on the levels of p-Ser2-RNAPII, Mcl-1, and c-Myc.

-

Materials: Mv4-11 cells, this compound, lysis buffer, protease and phosphatase inhibitors, protein quantification assay kit, SDS-PAGE gels, transfer apparatus, PVDF membranes, primary antibodies (against p-Ser2-RNAPII, Mcl-1, c-Myc, and a loading control like GAPDH or β-actin), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate, imaging system.

-

Procedure:

-

Treat Mv4-11 cells with this compound at various concentrations or for different time points.

-

Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

-

In Vivo Xenograft Tumor Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical model.

-

Materials: Immunocompromised mice (e.g., NOD-SCID), Mv4-11 cells, Matrigel (optional), this compound formulation for in vivo administration, calipers.

-

Procedure:

-

Subcutaneously inject a suspension of Mv4-11 cells (e.g., 5 x 106 cells) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

-

Randomize the mice into treatment and vehicle control groups.

-

Administer this compound or the vehicle control to the mice according to a predetermined dosing schedule (e.g., daily oral gavage).

-

Measure the tumor volume with calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).

-

Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.

-

Conclusion

This compound is a highly potent and selective inhibitor of CDK9 that demonstrates significant anti-proliferative and pro-apoptotic effects in preclinical models of acute myeloid leukemia. Its mechanism of action is centered on the inhibition of transcriptional elongation, leading to the downregulation of critical cancer survival proteins Mcl-1 and c-Myc. The data presented in this guide underscore the therapeutic potential of this compound and provide a foundational understanding for researchers and drug development professionals working on targeted cancer therapies. Further investigation into its clinical efficacy and safety profile is warranted.

References

Cdk9-IN-24: A Technical Guide to its Impact on RNA Polymerase II Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcription elongation. As the catalytic subunit of the positive transcription elongation factor b (P-TEFb), CDK9 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (RNAPII). This phosphorylation event, particularly at serine 2 (Ser2) of the heptapeptide repeat (YSPTSPS), is essential for releasing RNAPII from promoter-proximal pausing and transitioning it into a productive elongation phase.[1][2] Dysregulation of CDK9 activity is implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention.[3]

Cdk9-IN-24 (also referred to as compound 21a) is a novel, highly selective, and potent inhibitor of CDK9, developed from a flavonoid scaffold.[4][5] This technical guide provides an in-depth overview of the impact of this compound on RNAPII phosphorylation, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.

Mechanism of Action: Inhibition of RNAPII CTD Phosphorylation

The primary mechanism by which this compound exerts its biological effects is through the direct inhibition of the kinase activity of CDK9. By binding to the ATP-binding pocket of CDK9, this compound prevents the transfer of a phosphate group from ATP to its substrates, most notably the RNAPII CTD.[3][4][5]

The CTD of RNAPII contains multiple repeats of the consensus sequence YSPTSPS, with serine residues at positions 2 and 5 being key targets for phosphorylation that regulate the transcription cycle.[6] While CDK7 is primarily responsible for the initial phosphorylation of Ser5 during transcription initiation, CDK9 is the principal kinase for phosphorylating Ser2 during the transition to and maintenance of productive elongation.[6][7]

Inhibition of CDK9 by this compound leads to a significant reduction in the level of Ser2 phosphorylation on the RNAPII CTD. This hypo-phosphorylation state prevents the release of RNAPII from the promoter-proximal pause, leading to a global downregulation of transcription, particularly of genes with short-lived mRNAs, such as the anti-apoptotic protein Mcl-1 and the oncogene c-Myc.[4][5]

Quantitative Data

The following tables summarize the key quantitative data for this compound, derived from the primary literature.

Table 1: In Vitro Kinase Inhibitory Activity of this compound [4][5]

| Kinase | IC50 (nM) |

| CDK9/cyclin T1 | 6.7 |

| CDK1/cyclin B | >1000 |

| CDK2/cyclin A | 540 |

| CDK4/cyclin D1 | >1000 |

| CDK5/p25 | >1000 |

| CDK7/cyclin H | >1000 |

Table 2: Cellular Activity of this compound [4][5]

| Cell Line | Assay | IC50 (nM) |

| Mv4-11 (AML) | Cell Proliferation | 60 |

Experimental Protocols

In Vitro CDK9 Kinase Inhibition Assay

This protocol outlines the methodology used to determine the in vitro inhibitory activity of this compound against CDK9/cyclin T1.

Materials:

-

Recombinant human CDK9/cyclin T1 enzyme

-

ATP

-

Substrate peptide (e.g., a synthetic peptide corresponding to the RNAPII CTD)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute further in kinase buffer.

-

Add 2.5 µL of the diluted compound solution to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the CDK9/cyclin T1 enzyme and the substrate peptide in kinase buffer to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to DMSO-treated controls.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Western Blot Analysis of RNAPII Phosphorylation in Cells

This protocol describes how to assess the impact of this compound on the phosphorylation of RNAPII CTD in a cellular context.

Materials:

-

Mv4-11 cells (or other relevant cell line)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies:

-

Anti-RNAPII CTD repeat YSPTSPS (total RNAPII)

-

Anti-phospho-RNAPII CTD (Ser2)

-

Anti-phospho-RNAPII CTD (Ser5)

-

Anti-Mcl-1

-

Anti-c-Myc

-

Anti-β-actin (or other loading control)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

SDS-PAGE gels and blotting apparatus

Procedure:

-

Culture Mv4-11 cells to the desired density.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 6, 12, or 24 hours).

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellet with ice-cold lysis buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA or Bradford assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative changes in protein phosphorylation and expression levels.

Visualizations

Caption: Cdk9 signaling pathway in transcription elongation and its inhibition by this compound.

Caption: Experimental workflow for assessing this compound's effect on RNAPII phosphorylation.

References

- 1. scilit.com [scilit.com]

- 2. CDK9 keeps RNA polymerase II on track - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design and optimization of selective and potent CDK9 inhibitors with flavonoid scaffold for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphorylation of the RNA Polymerase II Carboxyl-Terminal Domain by CDK9 Is Directly Responsible for Human Immunodeficiency Virus Type 1 Tat-Activated Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Cdk9 T-loop phosphorylation in resting and activated CD4+ T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Cdk9-IN-24 for Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cdk9-IN-24, a highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), for its application in cancer cell line studies. This document details the mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols to facilitate further research and drug development efforts.

Introduction to CDK9 as a Cancer Target

Cyclin-Dependent Kinase 9 (CDK9) is a critical regulator of transcription elongation. In complex with its regulatory partner, Cyclin T1, it forms the Positive Transcription Elongation Factor b (P-TEFb). The P-TEFb complex phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II), as well as negative elongation factors, leading to the productive elongation of transcription for a multitude of genes.[1] Many of these genes encode for short-lived proteins that are essential for cancer cell survival and proliferation, such as the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1) and the transcription factor c-Myc.[2] Dysregulation of CDK9 activity has been implicated in various malignancies, making it a compelling target for cancer therapy.[1][3]

This compound (also known as compound 21a) is a potent and highly selective inhibitor of CDK9, developed with a flavonoid scaffold.[1][2] It has demonstrated significant anti-tumor activity, particularly in acute myeloid leukemia (AML), by effectively inducing apoptosis through the downregulation of Mcl-1 and c-Myc.[2]

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of CDK9. This inhibition prevents the phosphorylation of RNAP II, leading to a stall in transcriptional elongation. Consequently, the transcription of genes with short mRNA half-lives, including critical survival factors for cancer cells like MCL1 and MYC, is suppressed. The subsequent decrease in the protein levels of Mcl-1 and c-Myc triggers the intrinsic apoptotic pathway, leading to cancer cell death.

Caption: this compound inhibits the CDK9/Cyclin T1 complex, leading to apoptosis.

Quantitative Data

The following tables summarize the in vitro efficacy of this compound.

Table 1: Kinase Inhibitory Activity of this compound [1][4][5]

| Kinase | IC50 (nM) | Selectivity vs. CDK9 |

| CDK9/CycT1 | 6.7 | - |

| CDK1/CycB | >1000 | >149x |

| CDK2/CycA | 540 | 80.6x |

| CDK4/CycD1 | >1000 | >149x |

| CDK5/p25 | >1000 | >149x |

| CDK6/CycD3 | >1000 | >149x |

| CDK7/CycH | >1000 | >149x |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines [5]

| Cell Line | Cancer Type | IC50 (nM) |

| Mv4-11 | Acute Myeloid Leukemia | 60 |

| MOLM-13 | Acute Myeloid Leukemia | Not Reported |

| HL-60 | Acute Promyelocytic Leukemia | Not Reported |

| K562 | Chronic Myelogenous Leukemia | Not Reported |

| HCT116 | Colorectal Carcinoma | Not Reported |

Note: Data for additional cell lines were not available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the anti-proliferative effects of this compound.

References

- 1. Design and optimization of selective and potent CDK9 inhibitors with flavonoid scaffold for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Cdk9-IN-24 and Related Novel Selective CDK9 Inhibitors in Hematological Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 9 (CDK9) has emerged as a critical therapeutic target in hematological malignancies. As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a pivotal role in phosphorylating the C-terminal domain of RNA Polymerase II, thereby releasing it from promoter-proximal pausing and enabling transcriptional elongation. In many hematological cancers, there is a strong dependence on the continuous transcription of short-lived anti-apoptotic proteins such as Myeloid Cell Leukemia 1 (MCL-1) and oncogenes like c-MYC. Inhibition of CDK9 offers a promising strategy to selectively target this transcriptional addiction, leading to the downregulation of these key survival proteins and subsequent apoptosis of cancer cells.

This technical guide focuses on Cdk9-IN-24, a novel and highly selective CDK9 inhibitor, and the closely related compound IHMT-CDK9-24. These compounds represent a new generation of selective CDK9 inhibitors with potent anti-tumor activity in preclinical models of hematological malignancies. This document provides a comprehensive overview of their mechanism of action, available quantitative data, general experimental protocols, and key signaling pathways.

Core Compound Information

This compound (Compound 21a) is a flavonoid scaffold-based, highly selective CDK9 inhibitor. It has demonstrated significant efficacy in blocking cell proliferation and inducing apoptosis in acute myeloid leukemia (AML) models by downregulating MCL-1 and c-MYC.[1]

IHMT-CDK9-24 is a dihydroisoquinolinone derivative designed to potently inhibit both wild-type CDK9 and its drug-resistant L156F mutant.[2] This mutation is a known single nucleotide polymorphism that can confer resistance to CDK9 inhibitors.[2] IHMT-CDK9-24 has shown strong anti-tumor efficacy in various mouse models of hematological malignancies.[2]

Quantitative Data

The following tables summarize the available quantitative data for this compound and IHMT-CDK9-24, providing key metrics for their potency and efficacy.

| Compound | Target | IC50 (nM) | Reference |

| This compound (Compound 21a) | CDK9 | 6.7 | [1] |

| IHMT-CDK9-24 | Wild-type CDK9 | 1.2 | [2] |

| IHMT-CDK9-24 | L156F mutant CDK9 | 3.3 | [2] |

| Compound | Cell Line | Cell Type | IC50 (nM) | Reference |

| This compound (Compound 21a) | Mv4-11 | Acute Myeloid Leukemia | 60 | [1] |

Signaling Pathway

The primary mechanism of action of this compound and related compounds is the inhibition of the CDK9/Cyclin T1 complex, which is a core component of the P-TEFb. This inhibition leads to a cascade of downstream effects culminating in apoptosis of cancer cells.

Experimental Protocols

While the full detailed experimental protocols for this compound and IHMT-CDK9-24 are proprietary to the publishing research groups, this section outlines the general methodologies typically employed in the evaluation of such CDK9 inhibitors.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory activity of the compound against CDK9.

General Protocol:

-

Recombinant human CDK9/Cyclin T1 enzyme is incubated with the test compound at various concentrations in a kinase assay buffer.

-

A suitable substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II) and ATP (often radiolabeled, e.g., [γ-³³P]ATP) are added to initiate the kinase reaction.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., via filtration and washing).

-

The amount of incorporated phosphate is quantified (e.g., by scintillation counting) to determine the enzyme activity.

-

IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

Cell Viability/Proliferation Assay

Objective: To assess the effect of the compound on the growth of hematological cancer cell lines.

General Protocol:

-

Hematological cancer cell lines (e.g., Mv4-11 for AML) are seeded in 96-well plates at a predetermined density.

-

The cells are treated with a range of concentrations of the test compound and incubated for a specified duration (e.g., 72 hours).

-

A reagent to measure cell viability (e.g., CellTiter-Glo®, which measures ATP levels) is added to each well.

-

Luminescence or absorbance is measured using a plate reader.

-

The results are normalized to vehicle-treated control cells, and IC50 values are determined by non-linear regression analysis.

Western Blot Analysis

Objective: To confirm the mechanism of action by measuring the levels of downstream target proteins.

General Protocol:

-

Cancer cells are treated with the test compound or vehicle control for a specified time.

-

Cells are harvested and lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., phospho-RNA Pol II (Ser2), MCL-1, c-MYC, cleaved PARP, and a loading control like GAPDH).

-

The membrane is washed and incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

General Protocol:

-

Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously inoculated with a human hematological cancer cell line (e.g., Mv4-11).

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

The test compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage or intravenous injection) at a specified dose and schedule. The control group receives the vehicle.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for target proteins).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel CDK9 inhibitor like this compound.

Conclusion

This compound and IHMT-CDK9-24 are promising, highly selective CDK9 inhibitors that have demonstrated potent anti-cancer activity in preclinical models of hematological malignancies. Their mechanism of action, centered on the inhibition of transcriptional elongation of key survival proteins, provides a strong rationale for their further development. The data presented in this guide, although based on publicly available information, underscores the potential of these compounds. Further investigation, particularly through the full disclosure of detailed preclinical and forthcoming clinical data, will be crucial in fully defining their therapeutic utility for patients with hematological cancers.

References

Cdk9-IN-24: A Technical Guide to a Selective CDK9 Inhibitor for Cell Cycle Control and Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cdk9-IN-24, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This compound, also identified as compound 21a, has emerged as a significant tool in cancer research, particularly in the context of acute myeloid leukemia (AML).[1][2] This document details the mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways associated with this compound, offering a comprehensive resource for its application in the laboratory.

Core Concepts: this compound and its Target